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8,9-dimethyl-11H-indolo[3,2-c]quinoline

Antimalarial Structure-Activity Relationship Indoloquinoline

8,9-Dimethyl-11H-indolo[3,2-c]quinoline is a tetracyclic heterocycle belonging to the indolo[3,2-c]quinoline class, characterized by a planar, fused indole-quinoline ring system with methyl substituents at positions 8 and 9 on the indole ring. The core scaffold is structurally related to the natural antimalarial alkaloid isocryptolepine and has attracted sustained interest as a DNA-intercalating and topoisomerase-inhibiting pharmacophore.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 4295-33-4
Cat. No. B184056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,9-dimethyl-11H-indolo[3,2-c]quinoline
CAS4295-33-4
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC3=C2C=NC4=CC=CC=C43
InChIInChI=1S/C17H14N2/c1-10-7-13-14-9-18-15-6-4-3-5-12(15)17(14)19-16(13)8-11(10)2/h3-9,19H,1-2H3
InChIKeyZBPLPEDXBIATNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,9-Dimethyl-11H-indolo[3,2-c]quinoline (CAS 4295-33-4): Core Scaffold Identity and Physicochemical Baseline for Indoloquinoline-Based Research Procurement


8,9-Dimethyl-11H-indolo[3,2-c]quinoline is a tetracyclic heterocycle belonging to the indolo[3,2-c]quinoline class, characterized by a planar, fused indole-quinoline ring system with methyl substituents at positions 8 and 9 on the indole ring . The core scaffold is structurally related to the natural antimalarial alkaloid isocryptolepine and has attracted sustained interest as a DNA-intercalating and topoisomerase-inhibiting pharmacophore [1]. This compound has the molecular formula C17H14N2, a molecular weight of 246.31 g/mol, a computed XLogP of 4.4, zero freely rotatable bonds, and a topological polar surface area of approximately 28.7 Ų [2]. The 8,9-dimethyl substitution pattern distinguishes it from regioisomeric analogs such as 6,10-dimethyl-11H-indolo[3,2-c]quinoline (CAS 903579-41-9) and from the unsubstituted parent scaffold (CAS 239-09-8), providing a defined, consistent chemical identity for structure-activity relationship (SAR) studies and metal-complex ligand development.

Why 8,9-Dimethyl-11H-indolo[3,2-c]quinoline Cannot Be Interchanged with Other Indoloquinoline Regioisomers or Paullone Scaffolds


The indolo[3,2-c]quinoline scaffold exhibits pronounced position-dependent SAR: a basic side chain at position 9 is essential for in vitro antimalarial activity, and its absence renders the compound inactive [1]. Furthermore, the indolo[3,2-c]quinoline ring system demonstrates intrinsically higher cytotoxicity (high nanomolar IC50 range) compared to the closely related indolo[3,2-d]benzazepine (paullone) scaffold (low micromolar IC50 range) [2]. Even within the indolo[3,2-c]quinoline family, the regiochemistry of methyl substitution matters: 8,9-dimethyl places the methyl groups on the indole ring, whereas 6,10-dimethyl places them on the quinoline ring, resulting in distinct electronic landscapes and different LogP values . Additionally, electron-releasing or electron-withdrawing substituents at position 8 do not alter the cytotoxicity of copper(II) complexes, meaning that the 8-methyl group represents a biologically silent modification that can serve as a neutral baseline for SAR exploration [3]. These findings collectively demonstrate that generic substitution across indoloquinoline analogs is not scientifically valid for procurement decisions where defined SAR or scaffold properties are required.

Quantitative Differentiation Evidence for 8,9-Dimethyl-11H-indolo[3,2-c]quinoline (CAS 4295-33-4) Relative to Closest Analogs and In-Class Candidates


Antimalarial Activity Abolition by Absence of Position-9 Basic Side Chain: Defining 8,9-Dimethyl as the Inactive SAR Baseline

In a series of indolo[3,2-c]quinolines evaluated against chloroquine-resistant Plasmodium falciparum, compound 1e, which lacks a basic side chain at position 9, was the only derivative found to be inactive [1]. In contrast, compounds 1b–d, bearing a basic side chain at position 9, exhibited measurable antimalarial activity, with the most potent analog (compound 1d: 3-chloro-8-methoxy-9-(4-methyl-1-piperazinylmethyl)-11H-indolo[3,2-c]quinoline trihydrochloride) being approximately 104 times more active than chloroquine in vitro [1]. 8,9-Dimethyl-11H-indolo[3,2-c]quinoline, with only a methyl group at position 9 and no basic side chain, structurally recapitulates the inactive phenotype of compound 1e.

Antimalarial Structure-Activity Relationship Indoloquinoline

Scaffold-Level Cytotoxic Potency Advantage of Indolo[3,2-c]quinolines over Indolo[3,2-d]benzazepines (Paullones)

Metal-free indolo[3,2-c]quinolines inhibit cancer cell growth in vitro with IC50 values in the high nanomolar range, whereas structurally related indolo[3,2-d]benzazepines (paullones) exhibit IC50 values in the low micromolar range [1]. This represents an approximately 10- to 100-fold potency advantage conferred by the indolo[3,2-c]quinoline scaffold geometry relative to the seven-membered azepine ring of paullones. The higher cytotoxicity is not solely attributable to cyclin-dependent kinase inhibition, suggesting additional mechanisms including DNA intercalation that are uniquely enabled by the planar indolo[3,2-c]quinoline architecture [1]. Although the specific 8,9-dimethyl derivative was not the test compound in this study, the scaffold-level potency difference is an intrinsic property of the ring system and applies to all members of the class including 8,9-dimethyl-11H-indolo[3,2-c]quinoline.

Anticancer Cytotoxicity Scaffold Comparison

Position 8 Substituent Neutrality in Copper(II) Complex Cytotoxicity: 8-Methyl as a Functional 'Silent' Modification

In a systematic SAR study of copper(II) complexes with modified indolo[3,2-c]quinoline ligands, electron-releasing or electron-withdrawing substituents at position 8 of the indoloquinoline backbone were found to exert no effect on cytotoxicity [1]. The complexes exhibited IC50 values ranging from nanomolar to very low micromolar concentrations in CH1 (ovarian carcinoma), A549 (non-small cell lung cancer), and SW480 (colon carcinoma) cell lines [1]. This finding establishes that the 8-methyl substituent in 8,9-dimethyl-11H-indolo[3,2-c]quinoline is functionally neutral with respect to metal-complex cytotoxicity, unlike substituents at other positions where significant potency differences were observed (e.g., Schiff base variants showed 10- to 50-fold differences) [1].

Metallodrug SAR Copper Complex

Regioisomeric Differentiation: Physicochemical Property Comparison of 8,9-Dimethyl vs. 6,10-Dimethyl Substitution

The 8,9-dimethyl-11H-indolo[3,2-c]quinoline and its regioisomer 6,10-dimethyl-11H-indolo[3,2-c]quinoline share the same molecular formula (C17H14N2) and molecular weight (246.31 g/mol) but differ in the placement of the two methyl groups . The 8,9-dimethyl isomer places substituents on the indole ring, while the 6,10-dimethyl isomer places them on the quinoline ring. This regiochemical difference results in subtly different computed LogP values: 4.4–4.51 for the 8,9-dimethyl isomer [1] versus 4.48610 for the 6,10-dimethyl isomer . Both compounds have zero freely rotatable bonds and similar topological polar surface areas (~28.7 Ų for 8,9-dimethyl [1]; ~28.68 Ų for 6,10-dimethyl ). The distinct substitution pattern also affects the electronic distribution and potential sites for further electrophilic aromatic substitution or metal coordination.

Physicochemical Properties Regioisomer LogP

Conformational Rigidity and DNA Intercalation Potential: Planar Scaffold with Zero Rotatable Bonds

8,9-Dimethyl-11H-indolo[3,2-c]quinoline possesses zero freely rotatable bonds and a rigid tetracyclic planar structure [1]. This conformational lock is a critical prerequisite for DNA intercalation, as demonstrated for the broader indolo[3,2-c]quinoline class, where DNA binding constants of 1.05 × 10⁶ L/mol and 4.84 × 10⁶ L/mol have been measured for 6-amino-substituted derivatives [2]. The absence of rotational degrees of freedom minimizes the entropic penalty upon intercalation between DNA base pairs, a feature that distinguishes this scaffold from more flexible analogs such as anilinoquinolines [2]. In contrast, the partially saturated tetrahydroindolo[3,2-d]benzazepine (paullone) scaffold adopts a semi-rigid conformation that is less optimal for DNA intercalation [3].

DNA Intercalation Planarity Conformational Restriction

Absence of C6-Amino Functionality: Defined Scaffold for Metal Complexation and Derivatization Distinct from Bioactive 6-Amino Analogs

The most extensively studied bioactive indolo[3,2-c]quinoline derivatives bear an amino substituent at position 6 (e.g., IQDMA and related 6-aminoalkylamino analogs), which is critical for topoisomerase inhibition and potent cytotoxicity (IC50 values as low as 0.052 μM against MV4-11 leukemia cells) [1]. 8,9-Dimethyl-11H-indolo[3,2-c]quinoline lacks this 6-amino functionality, presenting instead an unsubstituted quinoline ring that is amenable to direct metal coordination via the quinoline nitrogen or to further functionalization at positions 6 or 11 [2]. This distinguishes it from the 6-amino-substituted analogs that dominate the anticancer literature and instead positions it as a versatile ligand scaffold or synthetic intermediate, analogous to the 8-substituted indolo[3,2-c]quinolines used to generate ruthenium(II)- and osmium(II)-arene complexes with IC50 values in the 10⁻⁶–10⁻⁷ M range [2].

Metal Complexation Synthetic Intermediate Ligand Design

Optimal Procurement and Application Scenarios for 8,9-Dimethyl-11H-indolo[3,2-c]quinoline (CAS 4295-33-4) Based on Differential Evidence


Negative Control Compound for Antimalarial Position-9 SAR Screening Campaigns

Based on the Go et al. (1992) finding that indolo[3,2-c]quinolines lacking a basic side chain at position 9 are inactive against P. falciparum [1], 8,9-dimethyl-11H-indolo[3,2-c]quinoline serves as a structurally matched negative control in antimalarial screening. Its 9-methyl substituent (lacking a basic side chain) recapitulates the inactive phenotype of compound 1e, providing a baseline against which the activity gain from position-9 functionalization can be quantitatively measured. This application is directly supported by the evidence in Section 3, Evidence Item 1 [1].

Neutral Scaffold for Metal-Based Anticancer Agent Development with Defined Position-8 SAR Baseline

The demonstration by Primik et al. (2010) that position-8 substituents do not alter copper(II) complex cytotoxicity [2] establishes 8,9-dimethyl-11H-indolo[3,2-c]quinoline as an ideal ligand backbone for metallodrug development. Researchers can introduce metal-binding motifs at the lactam unit or quinoline nitrogen without confounding effects from the 8-methyl group, enabling clean SAR interpretation. The scaffold-level potency advantage of indolo[3,2-c]quinolines over paullones (high nanomolar vs. low micromolar IC50) [3] further supports its selection for metallodrug programs. This application is directly supported by Section 3, Evidence Items 2 and 3 [2][3].

Regiochemically Defined Synthetic Intermediate for Indoloquinoline Library Synthesis

The unambiguous 8,9-dimethyl substitution pattern on the indole ring provides a regiochemically defined starting material for diversification at the quinoline ring (positions 2, 4, 6, and N-11). Unlike the 6,10-dimethyl regioisomer where methyl groups occupy quinoline positions, the 8,9-dimethyl isomer leaves the quinoline ring completely unsubstituted, offering greater synthetic versatility . This is particularly relevant for synthesizing 6-amino, 6-halo, or N-11 alkylated derivatives for anticancer or antimalarial lead optimization. This application is directly supported by Section 3, Evidence Items 4 and 6 [4].

Conformationally Constrained DNA Intercalator Probe for Biophysical Studies

With zero rotatable bonds, a planar tetracyclic geometry, and a computed LogP of ~4.5 [5], 8,9-dimethyl-11H-indolo[3,2-c]quinoline is a suitable fluorescent or UV-active probe for studying DNA intercalation thermodynamics and kinetics. Its rigid structure eliminates conformational variability as a confounding factor in binding studies, unlike flexible anilinoquinoline analogs [4]. The compound can serve as a baseline intercalator for comparative studies with amino-functionalized derivatives that possess measured DNA binding constants in the 10⁶ L/mol range [4]. This application is directly supported by Section 3, Evidence Item 5 [4][5].

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